molecular formula C8H16N2O3 B118255 2-(((Ethoxycarbonyl)amino)methyl)morpholine CAS No. 146944-30-1

2-(((Ethoxycarbonyl)amino)methyl)morpholine

Cat. No. B118255
M. Wt: 188.22 g/mol
InChI Key: LTGXGCGDXHMONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((Ethoxycarbonyl)amino)methyl)morpholine, also known as ECM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has gained significant attention due to its unique chemical properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 2-(((Ethoxycarbonyl)amino)methyl)morpholine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of carbohydrates and lipids. It has also been found to have antifungal and antibacterial properties.

Biochemical And Physiological Effects

2-(((Ethoxycarbonyl)amino)methyl)morpholine has been found to have a number of biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats, as well as to decrease the levels of triglycerides and cholesterol in the blood. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(((Ethoxycarbonyl)amino)methyl)morpholine in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 2-(((Ethoxycarbonyl)amino)methyl)morpholine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(((Ethoxycarbonyl)amino)methyl)morpholine. One area of interest is the development of new compounds based on 2-(((Ethoxycarbonyl)amino)methyl)morpholine that may have improved properties and applications. Another area of interest is the investigation of the mechanism of action of 2-(((Ethoxycarbonyl)amino)methyl)morpholine and its potential use in the treatment of various diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to determine the safety and toxicity of 2-(((Ethoxycarbonyl)amino)methyl)morpholine, particularly in long-term studies.

Synthesis Methods

The synthesis of 2-(((Ethoxycarbonyl)amino)methyl)morpholine involves the reaction of morpholine with ethyl chloroformate, followed by the addition of ammonia. The resulting product is then treated with diethylamine to yield the final product, 2-(((Ethoxycarbonyl)amino)methyl)morpholine. This method of synthesis has been widely used and has been found to be efficient and cost-effective.

Scientific Research Applications

2-(((Ethoxycarbonyl)amino)methyl)morpholine has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in the synthesis of other compounds, as well as a building block for the preparation of various polymers. It has also been used as a stabilizer for certain enzymes and proteins.

properties

CAS RN

146944-30-1

Product Name

2-(((Ethoxycarbonyl)amino)methyl)morpholine

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl N-(morpholin-2-ylmethyl)carbamate

InChI

InChI=1S/C8H16N2O3/c1-2-12-8(11)10-6-7-5-9-3-4-13-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

LTGXGCGDXHMONY-UHFFFAOYSA-N

SMILES

CCOC(=O)NCC1CNCCO1

Canonical SMILES

CCOC(=O)NCC1CNCCO1

synonyms

Carbamic acid, (2-morpholinylmethyl)-, ethyl ester (9CI)

Origin of Product

United States

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